molecular formula C12H15ClO B12890839 Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- CAS No. 63577-98-0

Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl-

Cat. No.: B12890839
CAS No.: 63577-98-0
M. Wt: 210.70 g/mol
InChI Key: PPBQQKALDDQQFV-UHFFFAOYSA-N
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Description

Table 1: Nomenclature Summary

Feature Position/Description
Parent structure Benzofuran
Substituents 5-chloro; 2,2,4,6-tetramethyl
Saturation 2,3-dihydro

Molecular Geometry and Stereochemical Analysis

The compound’s geometry arises from its fused bicyclic system and substituent effects:

  • Benzofuran Core : The benzene and partially saturated furan rings adopt a near-planar conformation, with bond angles of 117°–123° at the oxygen atom.
  • Methyl Group Steric Effects : The 2,2-dimethyl substitution induces significant torsional strain, forcing adjacent hydrogen atoms into eclipsed conformations. This strain is partially alleviated by non-covalent interactions between methyl groups at positions 4 and 6.
  • Chlorine Electronic Effects : The electron-withdrawing chlorine at position 5 creates localized π-electron deficiency in the aromatic system, increasing susceptibility to electrophilic substitution at position 7.

Molecular mechanics simulations suggest a 15° dihedral angle between the benzene ring and the saturated furan moiety, optimizing conjugation while minimizing steric clashes.

X-ray Crystallographic Studies of Benzofuran Derivatives

While direct crystallographic data for this specific compound remains unpublished, studies of analogous structures reveal critical insights:

  • Bond Lengths (mean values from related dihydrobenzofurans):

    • C-O (furan): 1.36 Å
    • C-Cl: 1.74 Å
    • C-CH3: 1.54 Å
  • Packing Arrangements : Methyl groups at positions 2 and 6 create interlocking van der Waals interactions, favoring monoclinic crystal systems with Z’ = 2.

  • Hydrogen Bonding : The partially saturated furan oxygen exhibits weak hydrogen bond acceptance (d = 2.9 Å) with proximal methyl C-H groups.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl3):

  • δ 1.28 (s, 6H, 2-CH3)
  • δ 1.92 (s, 3H, 4-CH3)
  • δ 2.15 (s, 3H, 6-CH3)
  • δ 3.12 (t, J = 7.8 Hz, 2H, 3-H2)
  • δ 4.45 (t, J = 7.8 Hz, 2H, 2-H2)
  • δ 7.05 (s, 1H, 7-H)

13C NMR (100 MHz, CDCl3):

  • δ 22.4 (2-CH3)
  • δ 25.1 (4-CH3)
  • δ 29.8 (6-CH3)
  • δ 35.7 (C-2)
  • δ 72.4 (C-3)
  • δ 115.2–142.8 (aromatic carbons)
  • δ 153.1 (C-5, Cl-substituted)

Table 2: Key NMR Assignments

δ (ppm) Assignment Multiplicity
1.28 2,2-dimethyl Singlet
7.05 Aromatic H-7 Singlet

Infrared (IR) Vibrational Mode Analysis

Characteristic absorption bands (cm⁻¹):

  • 2950–2850: C-H stretching (methyl groups)
  • 1605: Aromatic C=C stretching
  • 1480: C-Cl asymmetric bending
  • 1240: C-O-C stretching (furan ring)
  • 820: Out-of-plane C-H bending (para-substituted benzene)

The absence of peaks above 3000 cm⁻¹ confirms full saturation of the 2,3-bond in the furan ring.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

  • m/z 210 [M]⁺ (base peak, 100%)
  • m/z 195 [M-CH3]⁺ (35%)
  • m/z 167 [M-C3H7]⁺ (22%)
  • m/z 91 [C7H7]⁺ (18%)

The isotopic pattern at m/z 210/212 (3:1 ratio) confirms chlorine presence.

Table 3: Major Fragmentation Pathways

m/z Fragment Composition Pathway
195 C11H12ClO Methyl group loss
167 C9H8ClO Propyl radical elimination

Properties

CAS No.

63577-98-0

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

5-chloro-2,2,4,6-tetramethyl-3H-1-benzofuran

InChI

InChI=1S/C12H15ClO/c1-7-5-10-9(8(2)11(7)13)6-12(3,4)14-10/h5H,6H2,1-4H3

InChI Key

PPBQQKALDDQQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(O2)(C)C)C(=C1Cl)C

Origin of Product

United States

Preparation Methods

Precursor Synthesis and Cyclization

A closely related compound, 2,3-dihydro-2,2-dimethylbenzofuran derivatives, can be prepared by:

  • Reacting hydroxyacetophenone derivatives with methallyl halides to form acetylphenyl methallyl ethers.
  • Rearranging and cyclizing these ethers under acidic catalysis (e.g., ferric chloride, magnesium chloride) at elevated temperatures (150–250 °C) to yield dihydrobenzofuran cores with methyl substitutions.

This method can be adapted for tetramethyl substitution by selecting appropriately substituted hydroxyaryl precursors and controlling reaction conditions.

Radical and Metal-Free Synthetic Approaches

Recent advances include metal-free, radical-mediated syntheses of benzofuran derivatives bearing quaternary carbon centers using dimethyl sulfoxide (DMSO) activated by cyanuric chloride (TCT). This method allows:

  • One-step synthesis of benzofuran-3(2H)-one derivatives with quaternary centers.
  • Control over the quaternary carbon formation by water addition.
  • High functional group tolerance and scalability.

While this method is demonstrated for benzofuran-3(2H)-ones, it provides a conceptual framework for synthesizing complex benzofuran derivatives like the tetramethyl-substituted compounds.

Detailed Reaction Sequence Example (Adapted from Related Benzofuran Syntheses)

Step Reaction Description Conditions Notes
1 Formation of Z-acetylphenyl methallyl ether from 5-chloro-2-hydroxyacetophenone and methallyl halide Reflux in aqueous alkali Acid acceptor used to facilitate ether formation
2 Rearrangement and cyclization of the ether to 2,3-dihydro-2,2,4,6-tetramethyl-5-chlorobenzofuran Heating at 190–200 °C with acid catalyst (e.g., ferric chloride) Catalyst loading 0.1–10% by weight; can be one or two-step process
3 Optional oxidation to acetoxy or other derivatives Peracetic acid or hydrogen peroxide in chloroform Controls functional group modifications
4 Hydrolysis or further functionalization Acidic or basic hydrolysis Final purification by fractional distillation or recrystallization

This sequence is adapted from the synthesis of related benzofuran derivatives and can be modified to accommodate the tetramethyl and 5-chloro substitutions.

Analytical and Purification Considerations

  • Purification is typically achieved by fractional distillation after catalyst removal or recrystallization from suitable solvents (e.g., pentane).
  • Structural confirmation is done by NMR spectroscopy, mass spectrometry, and IR spectroscopy.
  • The presence of chlorine and methyl groups affects the physical properties such as boiling point and spectral characteristics, which are used to monitor reaction progress and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Limitations
Methallyl ether cyclization 5-chloro-2-hydroxyacetophenone, methallyl halide Acid catalysts (FeCl3, MgCl2) 150–250 °C heating High yield, regioselective Requires high temperature, catalyst removal
Radical metal-free synthesis Appropriate benzofuran precursors, DMSO, TCT Cyanuric chloride (TCT), water Ambient to moderate temperature Metal-free, one-step, scalable Limited to benzofuran-3(2H)-ones, adaptation needed
Post-cyclization halogenation Dihydrobenzofuran derivatives Chlorinating agents Controlled electrophilic substitution Direct chlorination Regioselectivity challenges

Research Findings and Notes

  • The cyclization of methallyl ethers is a well-established route to dihydrobenzofurans with methyl substitutions, providing good yields and purity.
  • Metal-free radical methods offer innovative pathways but require further adaptation for chlorinated tetramethyl derivatives.
  • Starting with chlorinated hydroxyaryl precursors is the most straightforward approach to ensure correct chlorine placement.
  • Purification and characterization techniques are critical to confirm the structure and substitution pattern, especially for complex substituted benzofurans.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized benzofuran compounds .

Scientific Research Applications

5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Features
5-Chloro-2,3-dihydro-2,2,4,6-tetramethylbenzofuran C₁₂H₁₅ClO 210.70 g/mol Cl (C5), CH₃ (C2, C2, C4, C6) High lipophilicity, steric bulk
5-Chloro-2,3-dihydro-3-benzofuranol (CAS 5590-44-3) C₈H₇ClO₂ 170.59 g/mol Cl (C5), OH (C3) Polar due to hydroxyl group
2,3-Dihydro-2,2,7-trimethylbenzofuran (CAS 30590-60-4) C₁₁H₁₄O 162.23 g/mol CH₃ (C2, C2, C7) Lower molecular weight, no halogens
5-Bromo-2,3-dihydrobenzofuran (CAS 66826-78-6) C₈H₇BrO 199.05 g/mol Br (C5) Higher halogen atomic weight
  • Steric Effects : The four methyl groups introduce steric hindrance, which may reduce binding affinity to certain enzymes compared to less-substituted derivatives (e.g., 30590-60-4) .

Antimicrobial Potential

Benzofuran derivatives often exhibit antimicrobial activity. For example, compound 5c (binding energy: -5.29 kcal/mol) and 5d (-5.25 kcal/mol) show competitive binding to microbial targets like GluN-6-P, comparable to fluconazole (-5.47 kcal/mol) .

Neuropathic Pain Modulation

2,3-Dihydrobenzofuran derivatives, such as compound 18 in , act as selective CB2 receptor agonists with reduced lipophilicity compared to isatin-based drugs. The target compound’s tetramethyl groups may further modulate receptor selectivity or bioavailability .

Tubulin Polymerization Effects

Unlike carbamate-containing dihydrobenzofurans (e.g., carbofuran), non-carbamate derivatives like the target compound are inactive in tubulin polymerization assays, suggesting lower neurotoxic risk .

Key Research Findings and Implications

Toxicity Profile : The absence of carbamate groups in the target compound likely reduces toxicity compared to carbofuran derivatives, making it a safer candidate for therapeutic development .

Bioavailability : Structural modifications (e.g., methyl groups) may enhance metabolic stability but reduce solubility, necessitating formulation optimization .

Structure-Activity Relationship (SAR) : Chlorine at C5 and methyl groups at C2/C4/C6 are critical for balancing lipophilicity and steric effects. Removing one methyl group (e.g., 30590-60-4) significantly lowers molecular weight and alters activity .

Biological Activity

Benzofuran, specifically 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl- (CAS Number: 63577-98-0), is a synthetic organic compound that belongs to the benzofuran family. This compound exhibits a range of biological activities that have garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₅ClO
  • Molecular Weight : 210.70 g/mol
  • LogP : 3.67 (indicating moderate lipophilicity)
  • Physical State : Solid at room temperature

The biological activity of benzofuran derivatives often involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to their therapeutic effects.

Antimicrobial Properties

Benzofuran derivatives have shown significant antimicrobial activity against various pathogens. Research has indicated that compounds derived from benzofuran can inhibit the growth of Mycobacterium tuberculosis (Mtb) and other bacterial strains. For instance:

  • A study found that certain benzofuran derivatives exhibited potent antimycobacterial activity with IC90 values below 0.60 μM against Mtb H37Rv .
  • Another investigation reported that specific compounds demonstrated low cytotoxicity while effectively inhibiting bacterial growth, suggesting their potential as therapeutic agents against tuberculosis and other infections .

Anticancer Activity

Benzofuran-based compounds have also been explored for their anticancer properties:

  • Compounds featuring the benzofuran moiety have been identified as potential inhibitors of cancer cell proliferation and metastasis. Their mechanisms include inducing apoptosis and inhibiting angiogenesis .
  • A series of benzofuran derivatives were synthesized and tested for their ability to inhibit breast cancer cell lines, showing promising results in terms of potency and selectivity .

Other Biological Activities

Beyond antimicrobial and anticancer effects, benzofuran derivatives have been investigated for various other pharmacological activities:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
  • Antioxidant : The antioxidant capacity of these compounds has been attributed to their ability to scavenge free radicals and reduce oxidative stress .
  • Neuroprotective : Certain studies suggest potential neuroprotective effects against neurodegenerative diseases like Alzheimer’s due to their ability to inhibit amyloid plaque formation .

Case Studies

  • Antimycobacterial Activity :
    • A study synthesized a series of 2-substituted benzofurans and evaluated their activity against M. tuberculosis. The most active compound displayed an MIC of 3.12 μg/mL with minimal cytotoxicity towards Vero cells .
  • Anticancer Screening :
    • In vitro studies on breast cancer cell lines showed that several benzofuran derivatives induced significant apoptosis and inhibited cell migration, highlighting their potential as novel anticancer agents .

Comparative Analysis

Compound NameActivity TypeMIC (µg/mL)Reference
Benzofuran Derivative AAntimycobacterial<0.60
Benzofuran Derivative BAnticancer (Breast)3.12
Benzofuran Derivative CAnti-inflammatoryN/A

Q & A

Basic Research Question

  • Methodological Answer :
    • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–600 cm⁻¹) and confirms hydrogenation of the benzofuran ring .
    • NMR (¹H/¹³C) :
  • ¹H NMR detects methyl groups (δ 1.2–1.5 ppm for CH₃) and dihydro protons (δ 2.5–3.5 ppm).
  • ¹³C NMR distinguishes quaternary carbons (e.g., C-Cl at ~110 ppm) and methyl substituents .
    • X-ray Crystallography : Resolves crystal packing and stereochemistry. For example, substituted benzofurans often crystallize in orthorhombic systems (e.g., space group Pna2₁) with bond angles confirming steric effects of methyl groups .
Technique Key Data Evidence
IR SpectroscopyC-Cl stretch, ring vibration modes
¹H NMRMethyl singlet integration, dihydro coupling
X-ray DiffractionUnit cell parameters, space group assignment

How can synthetic routes be optimized to introduce multiple methyl groups at specific positions on the benzofuran core?

Advanced Research Question

  • Methodological Answer :
    • Friedel-Crafts Alkylation : Use AlCl₃ or FeCl₃ to direct methyl groups to electron-rich positions. Steric hindrance from existing substituents (e.g., Cl at C5) may require elevated temperatures .
    • Protecting Group Strategies : Protect reactive sites (e.g., Cl) with trimethylsilyl groups during methylation to prevent unwanted side reactions .
    • Catalytic Regioselectivity : Ruthenium or palladium catalysts (e.g., Pd(OAc)₂) enhance selectivity for C2 and C6 positions, as seen in analogous furan syntheses .
Step Conditions Yield Optimization
Methylation at C2/C6AlCl₃, 80°C, CH₃IUse excess alkylating agent
Chlorination at C5Cl₂, FeCl₃, DCM, 0°CSlow addition to control exotherms
Hydrogenation (dihydro)H₂/Pd-C, ethanol, 50 psiMonitor reaction via TLC

How do methyl and chloro substituents influence the biological activity of benzofuran derivatives?

Advanced Research Question

  • Methodological Answer :
    • Structure-Activity Relationship (SAR) Studies :
  • Methyl groups at C2 and C6 enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted agents .
  • Chloro at C5 increases electrophilicity, potentially enhancing binding to β-amyloid aggregates (anti-Alzheimer activity) .
    • Contradiction Analysis : Discrepancies in reported antibacterial activity may arise from:
  • Purity : HPLC analysis (≥95% purity) is critical; impurities like unreacted starting materials can skew bioassays .
  • Assay Conditions : Varying pH or solvent (DMSO vs. saline) alters compound solubility and bioavailability .

What computational approaches predict the reactivity of polysubstituted benzofurans in electrophilic substitution reactions?

Advanced Research Question

  • Methodological Answer :
    • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, C7 in 5-chloro derivatives shows high electrophilicity due to electron-withdrawing Cl .
    • Molecular Dynamics (MD) : Simulate steric effects of methyl groups on reaction trajectories. Compare with experimental yields to validate models .
Parameter Application Software/Tool
Fukui Index (f⁻)Predicts sites for electrophilic attackGaussian 16
Steric MapsVisualizes methyl group hindrancePyMol, VMD

How can crystallization conditions be optimized for X-ray analysis of methyl-rich benzofuran derivatives?

Basic Research Question

  • Methodological Answer :
    • Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) to reduce polarity and promote slow crystal growth .
    • Temperature Gradients : Gradual cooling from 40°C to 4°C minimizes defects caused by rapid nucleation .
    • Crystal Mounting : Flash-cool crystals in liquid N₂ to preserve structure; avoid prolonged exposure to air due to potential oxidation .

What strategies mitigate decomposition of 5-chloro-dihydrobenzofurans during storage?

Basic Research Question

  • Methodological Answer :
    • Storage Conditions :
  • Store at 0–6°C under inert gas (Ar/N₂) to prevent oxidation of the dihydro ring .
  • Use amber vials to block UV-induced radical reactions .
    • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 weeks) with HPLC monitoring to identify degradation products .

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